N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using 2-(2-methylphenoxy)ethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole or phenoxyethyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide
- 2-methyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide
- N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cycloheptanecarboxamide
Uniqueness
N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds .
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-19-9-5-8-14-23(19)30-18-17-28-22-13-7-6-12-21(22)27-24(28)15-16-26-25(29)20-10-3-2-4-11-20/h5-9,12-14,20H,2-4,10-11,15-18H2,1H3,(H,26,29) |
InChI Key |
BKINXBICAOWKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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